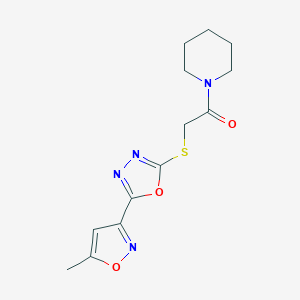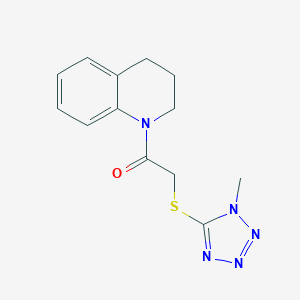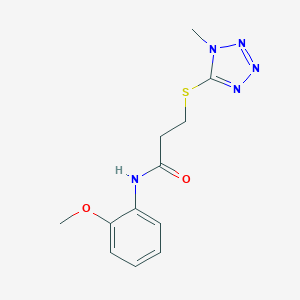![molecular formula C19H19N3OS2 B270011 N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and neuropharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the phosphorylation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell proliferation and survival. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also activates the AMPK signaling pathway, which is known to induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to the activation of the mitochondrial apoptotic pathway. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in cancer progression and metastasis. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice, which suggests its potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide also has a relatively low toxicity profile, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which can hinder its bioavailability and efficacy in vivo. Another limitation is the lack of studies on the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues.
Direcciones Futuras
There are several future directions for the research on N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One of the potential applications of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to improve cognitive function and memory in animal models of these diseases. Another future direction is the development of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. These derivatives can potentially enhance the efficacy and safety of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in vivo. Finally, further studies are needed to investigate the long-term effects of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide on normal cells and tissues, as well as its potential applications in the treatment of metabolic disorders.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-dimethylaminobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 2-chloroacetamide in the presence of potassium carbonate and DMF to yield N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. This synthesis method has been optimized to yield high purity and yield of N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. In addition, N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propiedades
Nombre del producto |
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C19H19N3OS2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-22(2)16-10-8-15(9-11-16)20-18(23)13-25-19-21-17(12-24-19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,20,23) |
Clave InChI |
VLNZWDWIBJJYSY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269933.png)
![N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269936.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)


![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)
